Tert-butyl 2-cyano-2-methylmorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-cyano-2-methylmorpholine-4-carboxylate is an organic compound with the molecular formula C11H18N2O3. It is a morpholine derivative, characterized by the presence of a cyano group and a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-cyano-2-methylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl cyanoacetate under controlled conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent, which facilitates the formation of the desired ester through a series of oxidation and esterification reactions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-cyano-2-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 2-cyano-2-methylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of tert-butyl 2-cyano-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the morpholine ring play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-cyano-2-methylmorpholine-4-carboxylate: Similar compounds include other morpholine derivatives with different substituents, such as tert-butyl 2-(substituted benzamido) phenylcarbamate.
β-Keto Esters: These compounds share some structural similarities and undergo similar reactions, such as transesterification.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its cyano group and tert-butyl ester group make it a versatile intermediate in organic synthesis, and its morpholine ring provides stability and reactivity in various chemical environments.
Properties
Molecular Formula |
C11H18N2O3 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl 2-cyano-2-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-5-6-15-11(4,7-12)8-13/h5-6,8H2,1-4H3 |
InChI Key |
BOCISCSPTQHNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCO1)C(=O)OC(C)(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.